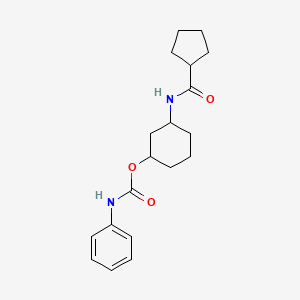

3-(Cyclopentanecarboxamido)cyclohexyl phenylcarbamate

Description

Properties

IUPAC Name |

[3-(cyclopentanecarbonylamino)cyclohexyl] N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c22-18(14-7-4-5-8-14)20-16-11-6-12-17(13-16)24-19(23)21-15-9-2-1-3-10-15/h1-3,9-10,14,16-17H,4-8,11-13H2,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVWUMQFIJHAHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentanecarboxamido)cyclohexyl phenylcarbamate typically involves the reaction of cyclopentanecarboxylic acid with cyclohexylamine to form the corresponding amide. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentanecarboxamido)cyclohexyl phenylcarbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Cyclopentanecarboxamido)cyclohexyl phenylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopentanecarboxamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3-(Cyclopentanecarboxamido)cyclohexyl phenylcarbamate: shares similarities with other carbamate derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of the cyclopentanecarboxamido and cyclohexyl phenylcarbamate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

Biological Activity

3-(Cyclopentanecarboxamido)cyclohexyl phenylcarbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, research findings, and comparative studies with similar compounds.

Overview of the Compound

- Chemical Name : this compound

- CAS Number : 1351614-61-3

- Molecular Formula : C16H22N2O3

The biological activity of this compound can be understood through its interaction with specific molecular targets:

- Targeting Cancer Cells : Similar compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and causing cell cycle arrest, particularly at the S phase. This suggests a potential for this compound to exhibit similar anticancer properties.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in tumor progression, although specific enzyme targets for this compound require further investigation.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of various derivatives related to this compound. Although specific data on this compound is limited, related compounds have demonstrated selective cytotoxicity against human tumor cell lines while sparing normal cells:

| Compound | Cell Line Tested | Cytotoxicity | Reference |

|---|---|---|---|

| Compound A | HeLa (Cervical) | High | |

| Compound B | MCF-7 (Breast) | Moderate |

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structure Similarity | Biological Activity | Unique Properties |

|---|---|---|---|

| Compound X | Moderate | Anticancer | Higher solubility |

| Compound Y | High | Antimicrobial | Lower toxicity |

This comparison highlights how structural variations can influence biological activity and pharmacokinetic properties.

Case Studies

- Anticancer Activity : A study on a structurally similar compound found that it induced apoptosis in breast cancer cells through the activation of caspase pathways. This suggests that this compound might share this mechanism, warranting further exploration in preclinical models.

- Enzyme Interaction : Research into related carbamate derivatives indicated potential for urease inhibition, which could be relevant for treating conditions associated with Helicobacter pylori infections. Further studies are needed to evaluate if this compound exhibits similar inhibitory effects.

Q & A

Q. What synthetic routes are recommended for 3-(Cyclopentanecarboxamido)cyclohexyl phenylcarbamate, and how can reaction conditions be optimized?

Methodological Answer:

- Stepwise Synthesis : Begin with cyclopentanecarboxylic acid activation using carbodiimides (e.g., DCC) to form the cyclopentanecarboxamide intermediate. Couple this with a cyclohexanol derivative via esterification, followed by phenylcarbamate formation using phenyl isocyanate under anhydrous conditions .

- Optimization : Utilize Design of Experiments (DoE) to screen solvents (e.g., THF vs. DMF), temperatures (25–80°C), and catalysts (e.g., DMAP). Monitor reaction progress via TLC or HPLC with UV detection .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Verify purity via NMR (>95% by H NMR integration) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm cyclopentane/cyclohexane ring conformations and carbamate linkage. Compare peaks to reference data for phenylcarbamates (e.g., δ 7.2–7.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H] at m/z 395.503) and fragmentation patterns. Cross-reference with NIST spectral libraries for cyclopentanecarboxamide derivatives .

- Infrared Spectroscopy (IR) : Identify carbamate C=O stretches (~1700–1750 cm) and N-H bends (~1530 cm) to confirm functional groups .

Advanced Research Questions

Q. How can computational chemistry enhance the prediction of reaction pathways or intermediate stability during synthesis?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and energy barriers for carbamate formation. Software like Gaussian or ORCA can predict regioselectivity in cyclohexanol derivatization .

- Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to explore alternative pathways, such as avoiding side reactions from competing amine groups .

- Machine Learning (ML) : Train models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts or solvent systems. Validate predictions with small-scale parallel experiments .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Cross-Validation : Combine H-C HSQC/HMBC NMR to assign ambiguous peaks. For example, distinguish cyclohexyl vs. cyclopentyl carbons via long-range coupling .

- Isotopic Labeling : Synthesize N-labeled phenylcarbamate to confirm nitrogen connectivity in MS/MS fragmentation .

- X-ray Crystallography : If crystalline, solve the structure to unambiguously confirm stereochemistry and bond angles. Compare with computational models (e.g., Mercury CCDC) .

Q. How can researchers address stability challenges in aqueous or biological matrices?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic (ICH Q1B) conditions. Monitor degradation products via LC-MS and identify hydrolyzed carbamate or cyclopentane ring-opening products .

- Stabilization : Use lyophilization for storage or formulate with cyclodextrins to enhance solubility and reduce hydrolysis in biological assays .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Calculate IC values with 95% confidence intervals .

- Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous points. Validate with replicate experiments .

- Meta-Analysis : Compare results with structurally similar carbamates (e.g., cyclohexylphenyl carbamates) to identify structure-activity trends .

Q. How should researchers design experiments to investigate enzyme inhibition mechanisms?

Methodological Answer:

- Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). Vary substrate concentrations in the presence of fixed inhibitor doses .

- Docking Simulations : Perform molecular docking (AutoDock Vina) to predict binding modes to target enzymes. Validate with site-directed mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.